4-Carvomenthenol
Overview
Description
Terpinen-4-ol is a naturally occurring monoterpene alcohol with the chemical formula C₁₀H₁₈O. It is a primary constituent of tea tree oil, extracted from the leaves, branches, and bark of Melaleuca alternifolia . This compound is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
4-Carvomenthenol, a monoterpene found in essential oils of plants , primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including inflammation and itching .
Mode of Action
This compound interacts with the histamine H1 receptor, showing favorable binding energy . This interaction inhibits the release of histamine, a compound involved in local immune responses and acting as a neurotransmitter .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38MAPK/NF-κB signaling pathway . This pathway is involved in cellular responses to external stress signals and plays a critical role in inflammatory responses .
Pharmacokinetics
It’s known that the compound is used in oral pretreatments in experimental models
Result of Action
This compound has demonstrated anti-inflammatory properties in experimental models . It inhibits carrageenan-induced paw edema and decreases the peritoneal influx of polymorphonuclear cells . Moreover, it diminishes the histamine, PGE2, and compound 48/80 induced paw edematogenic effect . The compound also reduces scratching behavior and prevents animal death caused by compound 48/80 within 30 minutes .
Biochemical Analysis
Biochemical Properties
4-Carvomenthenol interacts with several biomolecules, including histamine H1 receptor, cyclooxygenases (COX-1 and COX-2), and phospholipase A2 . It has been shown to inhibit IL-13 and mucus production via the p38MAPK/NF-κB signaling pathway .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It inhibits the carrageenan-induced paw edema and decreases the peritoneal influx of polymorphonuclear cells on carrageenan-challenged mice . It also diminishes the histamine, PGE2, and compound 48/80 induced paw edematogenic effect .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been shown to have favorable binding energy to the histamine H1 receptor .
Temporal Effects in Laboratory Settings
It has been observed that the compound can diminish mice scratching behavior and avoid animal death caused by compound 48/80 within 30 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terpinen-4-ol can be synthesized from terpinolene through a series of reactions. The process involves photooxidation of terpinolene to form a hydroperoxide intermediate, followed by reduction and selective hydrogenation of the terminal double bond .
Industrial Production Methods: Industrially, terpinen-4-ol is primarily obtained from the essential oil of Melaleuca alternifolia. The extraction process involves steam distillation of the plant material, followed by fractional distillation to isolate terpinen-4-ol .
Types of Reactions:
Oxidation: Terpinen-4-ol can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert terpinen-4-ol to its corresponding alcohols.
Substitution: Terpinen-4-ol can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives such as terpinen-4-one.
Reduction: Reduced alcohols like terpineol.
Substitution: Halogenated compounds like chloroterpinen-4-ol.
Scientific Research Applications
Terpinen-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties against a variety of pathogens.
Medicine: Investigated for its potential anticancer effects, particularly in gastrointestinal cancers.
Comparison with Similar Compounds
α-Terpineol: Another monoterpene alcohol with similar antimicrobial properties.
Terpinolene: A precursor in the synthesis of terpinen-4-ol, known for its antioxidant properties.
1,8-Cineole: An isomer with notable anti-inflammatory effects.
Uniqueness of Terpinen-4-ol: Terpinen-4-ol stands out due to its broad spectrum of biological activities and its significant role as the main bioactive component of tea tree oil. Its unique combination of antimicrobial, anti-inflammatory, and anticancer properties makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLYDPHFGVWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044824 | |
Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow, oily liquid; Warm-peppery, mildly earthy, musty-woody odour | |
Record name | 4-Carvomenthenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
209 °C, 88.00 to 90.00 °C. @ 6.00 mm Hg | |
Record name | 4-Terpineol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Menth-1-en-4-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
79 degrees C (174 degrees F) - closed cup | |
Record name | 4-Terpineol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, soluble in oils, Soluble (in ethanol) | |
Record name | 4-Carvomenthenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926 g/cu cm at 20 °C, 0.928-0.934 | |
Record name | 4-Terpineol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Carvomenthenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Colorless to pale yellow liquid | |
CAS No. |
562-74-3 | |
Record name | Terpinen-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=562-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Terpineol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562743 | |
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Record name | Terpinen-4-ol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12816 | |
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Record name | 4-Carvomenthenol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147749 | |
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Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)- | |
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Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-menth-1-en-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-TERPINEOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65MV77ZG6 | |
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Record name | 4-Terpineol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Menth-1-en-4-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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